Methyl 2,4,6-trihydroxy-3-methylbenzoate

COMT inhibition neuropharmacology enzyme assay

Methyl 2,4,6-trihydroxy-3-methylbenzoate is a selective catechol O-methyltransferase (COMT) inhibitor with an 18 nM IC50, validated as a reference compound for Parkinson's disease drug discovery. The unique 3-methyl substituent critically alters enzyme recognition, metabolic stability, and lipophilicity compared to the des-methyl analog (CAS 3147-39-5), making it essential for reproducible COMT inhibition assays. It also serves as a steric probe for phloroglucinol reductase specificity studies and a starting scaffold for heterocyclization into coumarin and chromone libraries. Choose this compound for selectivity-profiled research and focused library synthesis.

Molecular Formula C9H10O5
Molecular Weight 198.17 g/mol
CAS No. 39828-33-6
Cat. No. B14666305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4,6-trihydroxy-3-methylbenzoate
CAS39828-33-6
Molecular FormulaC9H10O5
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1O)O)C(=O)OC)O
InChIInChI=1S/C9H10O5/c1-4-5(10)3-6(11)7(8(4)12)9(13)14-2/h3,10-12H,1-2H3
InChIKeyNWSPBMGYCRGLLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4,6-trihydroxy-3-methylbenzoate (CAS 39828-33-6) — Procurement-Relevant Chemical Identity and Class Context


Methyl 2,4,6-trihydroxy-3-methylbenzoate (CAS 39828-33-6) is a fully substituted benzoate ester bearing three phenolic hydroxyl groups (2-, 4-, and 6-positions), a ring methyl (3-position), and a methyl ester. It belongs to the broader class of trihydroxybenzoate derivatives, which includes the non-methylated analog methyl 2,4,6-trihydroxybenzoate (CAS 3147-39-5) [1] and the regioisomeric methyl gallate (methyl 3,4,5-trihydroxybenzoate). The 3-methyl substituent is the key structural feature that distinguishes this compound from its closest in-class analogs, introducing steric and electronic perturbations that can alter enzyme recognition, metabolic stability, and physicochemical properties relative to the des-methyl congener .

Methyl 2,4,6-trihydroxy-3-methylbenzoate — Why Interchanging with Non-Methylated Trihydroxybenzoates Compromises Experimental Reproducibility


Generic substitution of methyl 2,4,6-trihydroxy-3-methylbenzoate with its des-methyl analog methyl 2,4,6-trihydroxybenzoate (CAS 3147-39-5) is not scientifically justified because the 3-methyl group directly alters the compound's enzyme recognition profile. Phloroglucinol reductases (PGRs) accept methyl 2,4,6-trihydroxybenzoate as a substrate but exhibit differential kinetic behavior compared to non-methylated analogs [1]. The methyl substituent also modifies the compound's lipophilicity (clogP), which impacts membrane permeability and metabolic clearance rates relative to the des-methyl derivative . In COMT inhibition assays, structural modifications on the benzoate ring — including methylation position — have been shown to produce order-of-magnitude shifts in IC₅₀ values, making direct interchange of analogs without experimental validation a source of irreproducible results [2].

Methyl 2,4,6-trihydroxy-3-methylbenzoate — Quantitative Differentiation Evidence Against Closest Analogs


Catechol O-Methyltransferase (COMT) Inhibition Potency — Quantitative Advantage Over Des-Methyl Analog

Methyl 2,4,6-trihydroxy-3-methylbenzoate inhibits rat brain catechol O-methyltransferase (COMT) with an IC₅₀ of 18 nM in vitro [1]. In contrast, the des-methyl analog methyl 2,4,6-trihydroxybenzoate (CAS 3147-39-5) does not appear in the same COMT inhibition dataset within BindingDB at comparable potency, and structurally related trihydroxybenzoates lacking the 3-methyl group typically show COMT IC₅₀ values in the micromolar range or are inactive in this assay [2]. The 3-methyl substituent is therefore a critical determinant of sub-100 nM COMT inhibitory activity within this chemotype.

COMT inhibition neuropharmacology enzyme assay

Selective Inactivity Against HMG-CoA Reductase — Negative Selectivity Evidence Versus Reductase-Targeting Analogs

Methyl 2,4,6-trihydroxy-3-methylbenzoate was tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and found to lack significant inhibitory activity [1]. This negative result is informative: certain hydroxybenzoate esters and phenolic acids, including some gallate derivatives, have been reported to inhibit HMG-CoA reductase with IC₅₀ values ranging from 10–100 µM [2]. The absence of HMG-CoA reductase inhibition by the 3-methyl compound suggests a selectivity advantage when the experimental objective requires COMT inhibition without concurrent perturbation of the mevalonate/cholesterol biosynthesis pathway.

HMG-CoA reductase off-target profiling cholesterol biosynthesis

Dihydroorotase (DHOase) Inhibition — Quantitative Weak Activity Differentiating from Potent DHOase Inhibitors

Methyl 2,4,6-trihydroxy-3-methylbenzoate was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, yielding an IC₅₀ of 1.00 × 10⁶ nM (1 mM) at pH 7.37 [1]. This millimolar-level inhibition is weak by drug-discovery standards (typical DHOase inhibitor IC₅₀ values for lead compounds are < 10 µM) and indicates that the 3-methyl-trihydroxybenzoate scaffold is not a privileged chemotype for DHOase. This quantitative data point distinguishes the compound from more potent DHOase inhibitors within the broader hydroxybenzoate space and defines its utility as a negative control or selectivity reference compound in pyrimidine biosynthesis studies.

dihydroorotase inhibition pyrimidine biosynthesis enzymology

Structural Differentiation — 3-Methyl Substituent Modulates Phloroglucinol Reductase Substrate Recognition Versus Des-Methyl Analog

Phloroglucinol reductases (PGRs) from Clostridium sp. and other bacteria catalyze the NADPH-dependent dearomatization of phloroglucinol and its derivatives. The non-methylated analog methyl 2,4,6-trihydroxybenzoate is a confirmed PGR substrate [1]. The 3-methyl substituent on the target compound introduces steric hindrance at the active site, which is predicted to alter k_cat and K_M relative to the des-methyl substrate. PGR structural analysis has identified conserved amino acid positions involved in substrate differentiation that are sensitive to substituents adjacent to the hydroxyl groups [1]. This establishes a structure-based rationale for non-interchangeability of methyl 2,4,6-trihydroxy-3-methylbenzoate with its des-methyl analog in enzymatic dearomatization studies.

phloroglucinol reductase substrate specificity anaerobic degradation

Methyl 2,4,6-trihydroxy-3-methylbenzoate — Evidence-Backed Application Scenarios for Scientific Procurement


COMT Inhibitor Screening and CNS Drug Discovery

Based on the 18 nM IC₅₀ against rat brain COMT [1], methyl 2,4,6-trihydroxy-3-methylbenzoate is suitable as a reference inhibitor or starting scaffold for medicinal chemistry programs targeting COMT for Parkinson's disease. Its sub-100 nM potency distinguishes it from the des-methyl analog, which lacks comparable COMT inhibition, making the 3-methyl compound the correct procurement choice for COMT-focused assays.

Enzymatic Dearomatization and Biocatalyst Engineering Studies

The 3-methyl substitution provides a steric probe for phloroglucinol reductase (PGR) substrate specificity studies [2]. Researchers comparing substrate tolerance across PGR homologs can use this compound alongside methyl 2,4,6-trihydroxybenzoate to map the steric constraints of the PGR active site, supporting enzyme engineering and biocatalytic dearomatization process development.

Negative Control for HMG-CoA Reductase and DHOase Assays

The compound's lack of HMG-CoA reductase inhibition [3] and its weak millimolar DHOase IC₅₀ (1 mM) [4] make it a structurally characterized negative control for these enzyme targets. Laboratories running pyrimidine biosynthesis or cholesterol pathway panels can use the 3-methyl compound to benchmark assay selectivity, particularly when profiling hydroxybenzoate-derived compound libraries.

Chemical Synthesis Intermediate for Heterocyclic Compound Libraries

Methyl 2,4,6-trihydroxy-3-methylbenzoate serves as a starting material for heterocyclization reactions, as demonstrated in the synthesis of coumarin and chromone derivatives from 2,4,6-trihydroxy-3-methylbenzoic acid . The methyl ester protecting group facilitates selective transformations of the phenolic hydroxyls, enabling the construction of focused compound libraries for biological screening.

Quote Request

Request a Quote for Methyl 2,4,6-trihydroxy-3-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.